molecular formula C15H15NO5 B14446573 Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate CAS No. 75970-04-6

Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate

Katalognummer: B14446573
CAS-Nummer: 75970-04-6
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: WRPBSRLJVJFJHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a propanedioate group attached to the indole ring, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate typically involves the Fischer indole synthesis, a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the specific steps might include:

    Formation of the hydrazone: Reacting phenylhydrazine with a suitable ketone or aldehyde.

    Cyclization: Heating the hydrazone in the presence of an acid to form the indole ring.

    Esterification: Introducing the propanedioate group through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carbonyl group or the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, influencing biological pathways. For instance, it might inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-3-carboxylic acid
  • 1-Methyl-1H-indole-2-carboxylic acid

Uniqueness

Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate is unique due to its specific functional groups and structural configuration. The presence of the propanedioate group distinguishes it from other indole derivatives, potentially leading to different chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

75970-04-6

Molekularformel

C15H15NO5

Molekulargewicht

289.28 g/mol

IUPAC-Name

dimethyl 2-(1-methylindole-2-carbonyl)propanedioate

InChI

InChI=1S/C15H15NO5/c1-16-10-7-5-4-6-9(10)8-11(16)13(17)12(14(18)20-2)15(19)21-3/h4-8,12H,1-3H3

InChI-Schlüssel

WRPBSRLJVJFJHM-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C=C1C(=O)C(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.